molecular formula C15H22N2O5S B4773693 2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide

Cat. No.: B4773693
M. Wt: 342.4 g/mol
InChI Key: TXVZIDJLLUUZBO-UHFFFAOYSA-N
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Description

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy, morpholinylsulfonyl, and propyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the sulfonylation of a methoxy-substituted benzene derivative, followed by the introduction of the morpholine ring through nucleophilic substitution. The final step involves the amidation of the sulfonylated intermediate with propylamine under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems, continuous flow reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The morpholinyl group can be substituted with other nucleophiles, leading to diverse derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield methoxybenzaldehyde or methoxybenzoic acid, while reduction of the sulfonyl group may produce the corresponding sulfide.

Scientific Research Applications

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with active sites, while the morpholinyl and methoxy groups contribute to its binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-morpholin-4-ylsulfonyl-N-methylbenzamide
  • 2-methoxy-5-morpholin-4-ylsulfonyl-N-ethylbenzamide
  • 2-methoxy-5-morpholin-4-ylsulfonyl-N-butylbenzamide

Uniqueness

Compared to its analogs, 2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide exhibits unique properties due to the specific length and flexibility of the propyl chain. This can influence its binding interactions and overall biological activity, making it a valuable compound for targeted research and development.

Properties

IUPAC Name

2-methoxy-5-morpholin-4-ylsulfonyl-N-propylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O5S/c1-3-6-16-15(18)13-11-12(4-5-14(13)21-2)23(19,20)17-7-9-22-10-8-17/h4-5,11H,3,6-10H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVZIDJLLUUZBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCOCC2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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